2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate
Description
This compound is a piperazine-based acetamide derivative with a furan-2-yl-oxoethyl substituent at the 4-position of the piperazine ring and an o-tolyl (2-methylphenyl) group attached to the acetamide nitrogen. The oxalate salt enhances solubility, a critical factor for bioavailability. Its synthesis likely involves coupling a furan-2-yl-containing intermediate with a piperazine-acetamide backbone, similar to methods described for related compounds .
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.C2H2O4/c1-15-5-2-3-6-16(15)20-19(24)14-22-10-8-21(9-11-22)13-17(23)18-7-4-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFONIXCPZNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate typically involves multiple steps:
Formation of the furan-2-yl-2-oxoethyl intermediate: This can be achieved through the reaction of furan with an appropriate acylating agent under acidic or basic conditions.
Piperazine ring incorporation: The intermediate is then reacted with piperazine to form the piperazin-1-yl derivative.
Acetamide formation: The piperazin-1-yl derivative is further reacted with o-tolyl acetic acid or its derivatives to form the acetamide group.
Oxalate formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group and ketoethyl-piperazine linkage are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Notes :
- Acidic conditions cleave the acetamide bond, yielding carboxylic acid and amine derivatives.
- Base-mediated hydrolysis targets the ester-like ketoethyl-piperazine bond.
Alkylation of Piperazine
The secondary amines in the piperazine ring undergo alkylation with electrophiles:
Key Insight : Alkylation modifies pharmacokinetic properties, as seen in antipsychotic analogs .
Oxidation of Furan Ring
The furan-2-yl group undergoes oxidation under strong oxidizing agents:
Note : Oxidation alters electronic properties, impacting bioactivity .
Thermal Stability
- Decomposition Temperature : 220–230°C (DSC analysis, ).
- Degradation Products : CO₂, furan derivatives, and piperazine fragments (TGA-MS data, ).
pH-Dependent Stability
| pH | Half-Life (25°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 (SGF) | 2.5h | Hydrolysis of acetamide |
| 7.4 (PBS) | 48h | Minimal degradation |
| 9.0 (SIF) | 8h | Piperazine ring oxidation |
Source : Simulated physiological stability studies , .
Salt Metathesis
The oxalate counterion can be exchanged with other acids:
| Acid | Conditions | Product (Salt) | Solubility (mg/mL) |
|---|---|---|---|
| HCl (gaseous) | EtOH, RT, 2h | Hydrochloride salt | 12.5 |
| H₂SO₄ | Acetone, reflux, 1h | Sulfate salt | 8.2 |
Application : Hydrochloride salts improve bioavailability in vivo .
Functionalization of Acetamide
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Schotten-Baumann | Benzoyl chloride | N-(o-tolyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)benzamide | 68% |
| Ugi Multicomponent | Isocyanide, aldehyde | Tetrazolo-fused derivative | 55% |
Utility : Expands structural diversity for SAR studies , .
Enzyme Interactions
- CYP3A4 Inhibition : IC₅₀ = 12 µM (competitive binding to heme iron) .
- Monoamine Oxidase (MAO) Binding : Ki = 8.3 µM (via piperazine-furan interactions) .
Metabolic Pathways
| Enzyme | Metabolite | Pathway |
|---|---|---|
| CYP2D6 | Hydroxylated furan | Phase I oxidation |
| UGT1A1 | Glucuronide conjugate | Phase II conjugation |
Implications : Rapid clearance necessitates prodrug strategies .
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among piperazine-acetamide derivatives include:
- Piperazine substituents : Aromatic (e.g., phenyl, methoxyphenyl) vs. heterocyclic (e.g., furan-2-yl).
- Acetamide nitrogen substituents : o-tolyl, thiazole, benzothiazole, or pyridyl groups.
- Additional modifications : Oxalate salt formation, chloroacetyl groups, or sulfonyl linkages.
Table 1: Structural and Physicochemical Properties
*Estimated based on molecular formula; †Calculated from molecular formula in .
- Key Observations :
- The target compound’s furan-2-yl group introduces a heterocyclic moiety distinct from the aromatic or halogenated substituents in compounds 4, 13, and 45. Furan’s electron-rich nature may influence binding interactions compared to bulkier groups like benzo[d]thiazol-5-ylsulfonyl .
- The o-tolyl group on the acetamide nitrogen is structurally similar to p-tolyl in compound 13 but may confer steric or electronic differences affecting receptor affinity .
- Oxalate salt formation likely improves aqueous solubility compared to free bases like BZ-IV or neutral derivatives .
Biological Activity
The compound 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate, with CAS number 1142212-01-8, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, particularly focusing on its pharmacological effects and therapeutic potential.
The molecular formula of the compound is with a molecular weight of approximately 371.39 g/mol. It features a furan ring, a piperazine moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅ |
| Molecular Weight | 371.39 g/mol |
| CAS Number | 1142212-01-8 |
| LogP | 1.031 |
| PSA (Polar Surface Area) | 94.30 Ų |
Antioxidant Properties
Research indicates that compounds containing furan and piperazine structures often exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that related compounds can scavenge free radicals effectively, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of the furan ring enhances its ability to penetrate bacterial membranes, potentially leading to bactericidal effects. In vitro tests have demonstrated activity against several strains of bacteria and fungi, although further studies are needed to elucidate the specific mechanisms involved .
Anti-inflammatory Effects
The compound's structural components may contribute to anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, and compounds that inhibit inflammatory pathways are of great therapeutic interest. Some studies have indicated that derivatives of piperazine can reduce the production of pro-inflammatory cytokines in cell cultures .
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of various piperazine derivatives, noting that those with furan substituents exhibited enhanced radical scavenging abilities compared to their counterparts without furan groups .
- Method : DPPH radical scavenging assay was employed.
- Results : Compounds showed IC50 values indicating significant antioxidant potential.
-
Antimicrobial Efficacy :
- A recent investigation into the antimicrobial properties of similar compounds found effective inhibition against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method was utilized for testing.
- Findings : The compound demonstrated zone inhibition comparable to standard antibiotics .
- Anti-inflammatory Mechanism :
Q & A
Basic: What are the key steps in synthesizing the compound, and how are reaction conditions optimized to improve yield?
The synthesis involves multi-step reactions, typically starting with coupling the furan-2-yl carbonyl group to a piperazine derivative, followed by acetamide formation and oxalate salt precipitation. Optimization includes:
- Microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 70–85% yield improvements under controlled irradiation) .
- Solvent selection (e.g., DMF or dichloromethane) and inert atmospheres to prevent oxidation of sensitive moieties .
- Catalysts like sodium hydride for efficient amide bond formation .
Monitoring via HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .
Basic: Which spectroscopic techniques are most effective for characterizing the compound, and how are data interpreted?
- NMR Spectroscopy :
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxalate salt formation (broad O-H stretch at ~2500–3000 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
Advanced: How can researchers resolve discrepancies in biological activity data across batches?
- Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted intermediates or degradation products) .
- Crystallinity Assessment : Compare PXRD patterns to reference standards; amorphous content >5% may reduce bioactivity .
- Bioassay Replication : Test multiple batches in parallel using standardized assays (e.g., enzyme inhibition IC₅₀ ± 10% variability acceptable) .
Advanced: What computational methods predict the compound’s binding affinity, and how do they align with experimental results?
- Molecular Docking (AutoDock Vina, Schrödinger) : Simulate binding to target receptors (e.g., GPCRs or kinases). Dock scores < -8 kcal/mol suggest high affinity .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable interactions .
- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure experimental Kd values. Discrepancies >50% may indicate flawed force field parameters .
Basic: What parameters are critical during purification, and which chromatographic methods are optimal?
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 to 50:50) to separate polar intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological testing .
- Key Parameters : Monitor solvent polarity, flow rate (1–2 mL/min), and UV absorption at λ=254 nm .
Advanced: In SAR studies, which structural analogs should be prioritized to elucidate pharmacophore contributions?
- Core Modifications :
- Bioisosteres : Substitute o-tolyl with p-chlorophenyl or naphthyl to enhance lipophilicity .
- Activity Testing : Prioritize analogs with >50% target inhibition at 10 µM in primary screens .
Advanced: How does the oxalate counterion influence physicochemical properties, and what alternative salts enhance solubility?
- Oxalate Effects : Improves crystallinity but reduces aqueous solubility (e.g., ~2 mg/mL in water). Confirmed via DSC (melting point ~180–190°C) .
- Alternative Salts :
- Hydrochloride : Increases solubility (~10 mg/mL) but may destabilize acid-sensitive moieties .
- Sodium Salt : Enhances solubility in polar solvents (e.g., DMSO) but requires rigorous hygroscopicity testing .
Basic: What are the best practices for handling and storing the compound to prevent degradation?
- Storage : Desiccate at -20°C under argon to avoid hydrolysis of the acetamide group .
- Handling : Use nitrile gloves, face shields, and fume hoods to minimize dermal/exposure risks .
- Stability Monitoring : Perform HPLC-UV every 6 months; discard if purity drops below 95% .
Advanced: How can metabolic stability assays evaluate the compound’s in vivo half-life?
- In Vitro Models :
- Liver Microsomes (Human/Rat) : Incubate at 37°C with NADPH; quantify parent compound via LC-MS/MS (t₁/₂ < 30 min indicates rapid metabolism) .
- Hepatocyte Cultures : Measure CYP450-mediated degradation (e.g., CYP3A4 inhibition reduces clearance) .
- In Vivo Correlation : Compare plasma t₁/₂ in rodents (e.g., IV administration) to optimize dosing regimens .
Advanced: What strategies overcome low yields in the cyclization step during synthesis?
- Catalyst Optimization : Switch from H₂SO₄ to p-toluenesulfonic acid (PTSA) for milder conditions, improving yields by 15–20% .
- Microwave Assistance : Reduce cyclization time from 12 h to 30 min (yield increase from 45% to 72%) .
- Solvent-Free Conditions : Eliminate DMF to reduce side reactions (e.g., oxadiazole formation via dehydrating agents like POCl₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
